molecular formula C17H24N4O4 B14381960 4,4-Di(morpholine-4-carbonyl)heptanedinitrile CAS No. 88321-27-1

4,4-Di(morpholine-4-carbonyl)heptanedinitrile

Cat. No.: B14381960
CAS No.: 88321-27-1
M. Wt: 348.4 g/mol
InChI Key: CQWDXKBDHABDDX-UHFFFAOYSA-N
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Description

4,4-Di(morpholine-4-carbonyl)heptanedinitrile is a chemical compound that features two morpholine-4-carbonyl groups attached to a heptanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Di(morpholine-4-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with morpholine derivatives under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the carbonyl bond between the morpholine and the heptanedinitrile. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a base like triethylamine to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Di(morpholine-4-carbonyl)heptanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of the morpholine groups is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4,4-Di(morpholine-4-carbonyl)heptanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,4-Di(morpholine-4-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholine-4-carbonyl)phenylboronic acid
  • Morpholine derivatives

Uniqueness

4,4-Di(morpholine-4-carbonyl)heptanedinitrile is unique due to its dual morpholine-4-carbonyl groups, which provide distinct chemical properties and reactivity compared to other morpholine derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88321-27-1

Molecular Formula

C17H24N4O4

Molecular Weight

348.4 g/mol

IUPAC Name

4,4-bis(morpholine-4-carbonyl)heptanedinitrile

InChI

InChI=1S/C17H24N4O4/c18-5-1-3-17(4-2-6-19,15(22)20-7-11-24-12-8-20)16(23)21-9-13-25-14-10-21/h1-4,7-14H2

InChI Key

CQWDXKBDHABDDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(CCC#N)(CCC#N)C(=O)N2CCOCC2

Origin of Product

United States

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